5-Hydroxypentyl benzoate
Description
5-Hydroxypentyl benzoate is an ester derivative of benzoic acid, characterized by a pentyl chain substituted with a hydroxyl group at the fifth carbon, esterified to a benzoyl moiety. The hydroxyl group may also influence metabolic pathways and environmental persistence compared to non-hydroxylated benzoate esters .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-hydroxypentyl benzoate |
InChI |
InChI=1S/C12H16O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
ZDFJGZURXDDEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
5-Hydroxypentyl benzoate differs from common benzoate esters in its alkyl chain length and hydroxyl substitution:
- Benzyl benzoate : Contains a benzyl group (aromatic ring attached via CH₂), imparting a balsamic, almond-like odor. Lacks a hydroxyl group, reducing solubility in polar solvents .
- Hexyl benzoate : Features a six-carbon alkyl chain without hydroxylation, contributing to a woody-green odor and lower biodegradability due to its hydrophobic chain .
- Methyl benzoate: A short-chain ester with a methyl group, known for its cananga-like aroma. Its small size increases volatility but limits bioactivity .
Physicochemical Properties (Table 1)
| Compound | Molecular Formula | Molecular Weight | Odor Profile | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₆O₃ | 208.25 g/mol | Not reported (inferred mild) | Moderate (polar) | Pharmaceuticals, fragrances |
| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 g/mol | Balsamic, almond-like | Low | Acaricides, perfumes |
| Hexyl benzoate | C₁₃H₁₈O₂ | 206.28 g/mol | Woody-green, piney | Very low | Flavors, cosmetics |
| Methyl benzoate | C₈H₈O₂ | 136.15 g/mol | Cananga-like | Slightly soluble | Solvents, fragrances |
Table 1: Comparative physicochemical properties of this compound and analogs. Data inferred from structural analogs and related studies .
Environmental Behavior
- Biodegradation: Hydroxyl groups enhance microbial degradation. Rhodococcus sp. CS-1 degrades aromatic compounds via the benzoate pathway, suggesting this compound may be more biodegradable than non-hydroxylated esters .
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